Adamantane-1,3-diamine hydrochloride
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Overview
Description
Adamantane-1,3-diamine hydrochloride is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. Adamantane is known for its unique structure, which resembles a diamond lattice, making it a member of the diamondoid family. The incorporation of adamantane fragments in pharmaceuticals has been shown to improve the lipophilicity and stability of drugs
Preparation Methods
The synthesis of adamantane-1,3-diamine hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with a borane-THF complex . Another approach involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes, which can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives . Industrial production methods often rely on these synthetic routes, utilizing optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Adamantane-1,3-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form corresponding amides, which can then be reduced to amines using the borane-THF complex . Substitution reactions are also common, where adamantane derivatives are functionalized with different groups, such as alkenes, alkynes, and arenes . These reactions often involve the use of radical intermediates, which provide unique stability and reactivity compared to simple hydrocarbon derivatives .
Scientific Research Applications
Adamantane-1,3-diamine hydrochloride has a wide range of scientific research applications. In medicinal chemistry, adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties . The compound is also used in the development of drug delivery systems, such as liposomes and dendrimers, where the adamantane moiety serves as an anchor in the lipid bilayer . Additionally, this compound is utilized in materials science for the synthesis of nanodiamonds and other advanced materials .
Mechanism of Action
The mechanism of action of adamantane-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, adamantane derivatives are known to inhibit the kidney’s active-transport removal and transfer of creatinine from blood to urine . This inhibition occurs in the proximal tubules of the nephrons, affecting the overall pharmacokinetics of the compound. Additionally, the unique structure of adamantane allows it to interact with various biological targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
Adamantane-1,3-diamine hydrochloride can be compared to other similar compounds, such as amantadine, rimantadine, and memantine . These compounds share the adamantane core structure but differ in their functional groups and specific applications. For example, amantadine is primarily used as an antiviral and anti-Parkinsonian agent, while memantine is used in the treatment of Alzheimer’s disease . The uniqueness of this compound lies in its dual amine functionality, which provides additional reactivity and potential for further functionalization .
Similar Compounds
- Amantadine
- Rimantadine
- Memantine
- 2-Azaadamantane
- Diamantane
This compound stands out due to its versatile applications and unique structural properties, making it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C10H19ClN2 |
---|---|
Molecular Weight |
202.72 g/mol |
IUPAC Name |
adamantane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N2.ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;/h7-8H,1-6,11-12H2;1H |
InChI Key |
JMWOVPMZIVGXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)N.Cl |
Origin of Product |
United States |
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